砷化铬

描述

Synthesis Analysis

The synthesis of chromium arsenide involves oxidative addition reactions of chromium(II) with pnictogen atoms, leading to the formation of compounds like chromium(IV) phosphide and chromium(III) arsenide. For instance, chromium(II) chloride reacts with lithium pentamethylcyclopentadienide and LiE(SiMe3)2 (E = P or As) to yield a heterocubane chromium phosphide or a chromium arsenide cage, respectively. These reactions highlight the versatile chemistry of chromium in accommodating different oxidation states and forming complex structures with arsenic (Reisinger et al., 2014).

Molecular Structure Analysis

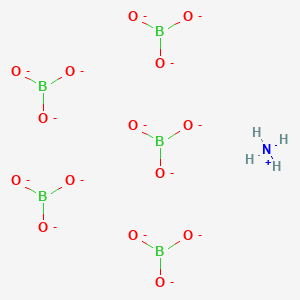

Chromium arsenide exhibits varied molecular structures, from simple binary compounds to complex heterocubane and cage structures. The structural diversity is evidenced by compounds such as [(η5-CpCr)(μ3-As)]4 and [(η5-CpCr)3(μ3-As)2], which are determined by X-ray crystallography. These structures demonstrate the ability of chromium to form multi-centered bonds with arsenic, leading to fascinating geometries and showcasing the compound's structural versatility (Reisinger et al., 2014).

Chemical Reactions and Properties

The chemistry of chromium arsenide is marked by its redox behavior, where chromium can exist in multiple oxidation states. Chromium arsenides participate in surface reactions significant in environmental contexts, such as the redox cycling between Cr(III) and Cr(VI), influencing their toxicity, mobility, and bioavailability. These redox properties are crucial for understanding the environmental fate of chromium arsenide compounds (Fendorf, 1995).

Physical Properties Analysis

The physical properties of chromium arsenide, including its magnetic and electronic characteristics, are deeply influenced by its crystal structure and the oxidation state of chromium. For example, certain chromium arsenides exhibit ground states with specific magnetic moments, as determined through magnetic susceptibility and magnetization measurements. These properties are rationalized by considering the electronic structure and chromium–chromium bonding, which are integral for applications in spintronics and magnetic materials (Reisinger et al., 2014).

科学研究应用

砷化镓中铬的测定:开发了一种测定砷化镓中铬的方法,这对于理解半导体应用中的材料特性至关重要。该方法基于硝酸盐在六价铬-二亚乙基三胺五乙酸络合物的电解还原中产生的催化电流 (Lanza 和 Taddia,1984)。

砷化镓中的铬掺杂:铬掺杂通常用于实现高电阻半绝缘砷化镓,这是半导体器件的关键特性。研究了砷化镓晶体中铬的有效偏析系数,为制造工艺提供了有价值的见解 (Brozel、Tuck、Rumsby 和 Ware,1982)。

砷化铬的电子和结构性质:一项第一性原理研究探索了砷化铬在各种晶体结构中的结构、磁性和电子性质,这对于自旋电子学和材料科学等领域的实际应用非常重要 (Wang、Zhang 和 Liu,2015)。

掺铬砷化镓中的析出:使用透射电子显微镜研究了掺铬砷化镓中的析出过程。这项研究对于理解掺铬砷化镓的微观结构变化和性质至关重要 (Bochkareva、Maksimov 和 Sokolov,1982)。

阴极发光中的铬掺杂砷化镓:研究了铬掺杂砷化镓的阴极发光光谱,揭示了理解这些材料的发光性质至关重要的复杂结构和能量跃迁 (Lightowlers 和 Penchina,1978)。

安全和危害

未来方向

属性

InChI |

InChI=1S/As.2Cr | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNAMCOKKZMLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr].[Cr]=[As] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.914 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium arsenide | |

CAS RN |

12254-85-2 | |

| Record name | Dichromium arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1143637.png)